molecular formula C13H19BrO2 B1407218 5-bromo-2-(2-ethylbutoxy)Benzenemethanol CAS No. 1444177-08-5

5-bromo-2-(2-ethylbutoxy)Benzenemethanol

Cat. No.: B1407218
CAS No.: 1444177-08-5
M. Wt: 287.19 g/mol
InChI Key: DQGZMSTXOLOXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(2-ethylbutoxy)Benzenemethanol is a chemical compound that belongs to the class of benzyl alcohols. It is characterized by the presence of a bromine atom at the 5th position and an ethylbutoxy group at the 2nd position on the benzene ring, along with a benzenemethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-ethylbutanol in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-ethylbutoxy)Benzenemethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-(2-ethylbutoxy)Benzenemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylbutoxy)Benzenemethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the ethylbutoxy group may play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(2-ethylbutoxy)Benzenemethanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-bromo-2-(2-ethylbutoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-7,10,15H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGZMSTXOLOXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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